molecular formula C20H21N3O2S B2590815 (Z)-N-(4-((3-ethyl-4-(4-methoxyphenyl)thiazol-2(3H)-ylidene)amino)phenyl)acetamide CAS No. 402945-70-4

(Z)-N-(4-((3-ethyl-4-(4-methoxyphenyl)thiazol-2(3H)-ylidene)amino)phenyl)acetamide

Cat. No. B2590815
CAS RN: 402945-70-4
M. Wt: 367.47
InChI Key: KWYQSTZAVJQQQY-XDOYNYLZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-N-(4-((3-ethyl-4-(4-methoxyphenyl)thiazol-2(3H)-ylidene)amino)phenyl)acetamide is a useful research compound. Its molecular formula is C20H21N3O2S and its molecular weight is 367.47. The purity is usually 95%.
BenchChem offers high-quality (Z)-N-(4-((3-ethyl-4-(4-methoxyphenyl)thiazol-2(3H)-ylidene)amino)phenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-N-(4-((3-ethyl-4-(4-methoxyphenyl)thiazol-2(3H)-ylidene)amino)phenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Comparative Metabolism of Chloroacetamide Herbicides

Chloroacetamide herbicides, including compounds with structural similarities to the specified chemical, are studied for their metabolism in liver microsomes of humans and rats. These studies provide insights into the metabolic pathways and the potential carcinogenicity of these compounds, involving complex metabolic activation pathways leading to DNA-reactive products. Such research highlights the importance of understanding the biotransformation of chemicals to assess their safety and environmental impact (Coleman et al., 2000).

Synthesis and Antimicrobial Activities

The synthesis of thiazole and its fused derivatives, including structures akin to the target compound, showcases their potential antimicrobial activities. These studies involve creating novel compounds and evaluating their effectiveness against various bacterial and fungal strains, highlighting the compound's relevance in developing new antimicrobial agents (Wardkhan et al., 2008).

Crystal Structures and Molecular Modeling

Research on the crystal structures of related acetamides provides foundational knowledge for understanding the molecular configuration and potential interactions of these compounds. Such information is crucial for designing drugs with targeted biological activities, including receptor antagonism and signal transduction pathway modulation (Galushchinskiy et al., 2017).

Antitumor and Antioxidant Activities

Compounds within this chemical class have been evaluated for their antitumor activities, leveraging the structure-activity relationship to identify potential therapeutic agents against cancer. Additionally, antioxidant properties are explored, suggesting the compounds' role in combating oxidative stress, which is a mechanism involved in various diseases, including cancer and neurodegenerative disorders (Al-Saleem et al., 2018).

Glutaminase Inhibition for Cancer Therapy

Derivatives of thiadiazole, structurally similar to the specified compound, have been synthesized and evaluated as inhibitors of glutaminase, an enzyme involved in cancer cell metabolism. This research points to the potential of such compounds in developing cancer therapies by targeting metabolic pathways specific to cancer cells (Shukla et al., 2012).

properties

IUPAC Name

N-[4-[[3-ethyl-4-(4-methoxyphenyl)-1,3-thiazol-2-ylidene]amino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2S/c1-4-23-19(15-5-11-18(25-3)12-6-15)13-26-20(23)22-17-9-7-16(8-10-17)21-14(2)24/h5-13H,4H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWYQSTZAVJQQQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CSC1=NC2=CC=C(C=C2)NC(=O)C)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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